An In-depth Technical Guide to the Physicochemical Properties of 6-(3,4-Dimethylphenoxy)pyridin-3-amine
An In-depth Technical Guide to the Physicochemical Properties of 6-(3,4-Dimethylphenoxy)pyridin-3-amine
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 6-(3,4-Dimethylphenoxy)pyridin-3-amine. While experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information from structurally related compounds, computational prediction principles, and established analytical methodologies to offer a robust profile for researchers, scientists, and drug development professionals. This guide is designed to be a practical resource, detailing not only the predicted properties but also the experimental protocols required for their empirical determination. The causality behind experimental choices is explained to ensure a deep understanding of the scientific principles at play.
Chemical Identity and Molecular Structure
6-(3,4-Dimethylphenoxy)pyridin-3-amine is a heterocyclic aromatic compound featuring a pyridine ring substituted with an amino group at the 3-position and a 3,4-dimethylphenoxy group at the 6-position. The presence of the basic aminopyridine core, coupled with the lipophilic dimethylphenoxy moiety, suggests its potential utility as a scaffold in medicinal chemistry and materials science.
Molecular Structure:
Table 1: Chemical Identifiers and Basic Properties
| Property | Value | Source |
| IUPAC Name | 6-(3,4-Dimethylphenoxy)pyridin-3-amine | - |
| Molecular Formula | C₁₃H₁₄N₂O | Calculated |
| Molecular Weight | 214.26 g/mol | Calculated |
| Canonical SMILES | CC1=CC(=C(C=C1)OC2=NC=CC(=C2)N)C | - |
| CAS Number | Not readily available | - |
Predicted Physicochemical Properties
The following properties are estimated based on the compound's structure, data from analogous compounds, and established physicochemical principles. These values should be considered as a starting point for experimental design and characterization.
Table 2: Estimated Physicochemical Properties
| Property | Estimated Value | Rationale and Key Considerations |
| Melting Point | 110 - 125 °C | Based on the melting points of structurally similar compounds like 6-phenoxypyridin-3-amine and other substituted aminopyridines. The presence of two methyl groups may influence crystal packing and thus the melting point. |
| Aqueous Solubility | Low to moderate | The pyridine and amino groups can engage in hydrogen bonding with water, but the sizable and nonpolar 3,4-dimethylphenoxy group will significantly limit aqueous solubility. |
| pKa (of the conjugate acid) | 5.5 - 6.5 | The pKa of 3-aminopyridine is approximately 6.0. The phenoxy group is electron-withdrawing by induction but can be a weak pi-donor. The dimethyl substituents are weakly electron-donating. The overall effect on the basicity of the pyridine nitrogen is expected to be modest.[1][2] |
| logP (Octanol-Water Partition Coefficient) | 2.5 - 3.5 | The logP of a parent structure like 3-aminopyridine is low. The addition of the phenoxy group significantly increases lipophilicity, and the two methyl groups further enhance it.[3][4] |
Experimental Protocols for Physicochemical Characterization
To provide a framework for empirical validation, this section details the standard operating procedures for determining the key physicochemical properties of 6-(3,4-Dimethylphenoxy)pyridin-3-amine.
Melting Point Determination
The melting point is a fundamental indicator of a compound's purity. A sharp melting range typically signifies high purity.
Methodology: Capillary Melting Point Determination [5]
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.
-
Capillary Loading: Press the open end of a capillary tube into the powdered sample. Tap the sealed end on a hard surface to pack the sample to a height of 2-3 mm.
-
Apparatus Setup: Place the loaded capillary into a melting point apparatus.
-
Heating: Heat the sample rapidly to about 20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.
-
Observation: Record the temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
Caption: Workflow for Melting Point Determination.
Solubility Determination
Understanding a compound's solubility in various solvents is critical for its application in synthesis, purification, and formulation.
Methodology: Shake-Flask Method [6][7]
-
Preparation of Saturated Solution: Add an excess of the compound to a known volume of the desired solvent in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the undissolved solid to settle. A portion of the supernatant is carefully removed and filtered through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy, against a calibration curve of known concentrations.
Caption: Workflow for Solubility Determination by the Shake-Flask Method.
pKa Determination
The pKa value is a measure of the acidity of the conjugate acid of the amine and is crucial for understanding its ionization state at different pH values.
Methodology: Potentiometric Titration [8][9]
-
Sample Preparation: Dissolve a precisely weighed amount of the compound in a known volume of deionized water or a suitable co-solvent.
-
Titration Setup: Immerse a calibrated pH electrode and a titrant delivery tube into the stirred sample solution.
-
Titration: Gradually add a standardized solution of a strong acid (e.g., HCl) to the sample solution.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the system to equilibrate.
-
Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point.
Caption: Workflow for pKa Determination by Potentiometric Titration.
logP Determination
The octanol-water partition coefficient (logP) is a key indicator of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.
Methodology: HPLC-based logP Determination [3][10]
-
Calibration: Select a set of reference compounds with known logP values that span the expected logP of the analyte.
-
Chromatography: Perform reverse-phase HPLC analysis of the reference compounds and the analyte under isocratic conditions.
-
Retention Time Measurement: Determine the retention time (t_R) for each compound.
-
Calculation of log k': Calculate the logarithm of the capacity factor (log k') for each compound using the formula: log k' = log((t_R - t_0) / t_0), where t_0 is the column dead time.
-
Calibration Curve: Plot the known logP values of the reference compounds against their corresponding log k' values to generate a calibration curve.
-
logP Determination: Determine the log k' of the analyte and use the calibration curve to interpolate its logP value.
Caption: Workflow for logP Determination by HPLC.
Expected Spectroscopic Characteristics
The following are the predicted spectroscopic features of 6-(3,4-Dimethylphenoxy)pyridin-3-amine based on its chemical structure and data from analogous compounds.
Table 3: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons on the pyridine ring (3 distinct signals).- Aromatic protons on the dimethylphenoxy ring (3 distinct signals).- A broad singlet for the -NH₂ protons.- Two singlets for the two -CH₃ groups. |
| ¹³C NMR | - Aromatic carbons of the pyridine ring (5 signals).- Aromatic carbons of the dimethylphenoxy ring (6 signals).- Two signals for the methyl carbons. |
| Mass Spectrometry (MS) | - A molecular ion peak (M⁺) at m/z = 214.- Potential fragmentation patterns include cleavage of the ether bond. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | - N-H stretching of the primary amine (two bands in the 3300-3500 cm⁻¹ region).- C-O-C stretching of the aromatic ether (around 1230-1270 cm⁻¹).- C=C and C=N stretching of the aromatic rings (in the 1400-1600 cm⁻¹ region).- C-H stretching of the aromatic and methyl groups (around 2900-3100 cm⁻¹).[11] |
Conclusion
This technical guide provides a detailed, albeit largely predictive, overview of the physicochemical properties of 6-(3,4-Dimethylphenoxy)pyridin-3-amine. The provided experimental protocols are robust and widely accepted methodologies that will enable researchers to empirically determine these crucial parameters. The synthesis of predicted data with practical experimental guidance is intended to accelerate research and development efforts involving this and structurally related molecules. It is imperative that the estimated values presented herein are validated experimentally for any critical applications.
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